molecular formula C9H8F3NO B13107277 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone

1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone

Katalognummer: B13107277
Molekulargewicht: 203.16 g/mol
InChI-Schlüssel: ZXDRFGGPGVNESU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an amino group and an ethanone moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using cost-effective and readily available reagents to ensure high yield and safety .

Analyse Chemischer Reaktionen

1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .

Vergleich Mit ähnlichen Verbindungen

1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H8F3NO

Molekulargewicht

203.16 g/mol

IUPAC-Name

1-[5-amino-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5(14)7-4-6(13)2-3-8(7)9(10,11)12/h2-4H,13H2,1H3

InChI-Schlüssel

ZXDRFGGPGVNESU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.